molecular formula C6H3N3O3 B12098547 4-Hydroxy-5-nitronicotinonitrile

4-Hydroxy-5-nitronicotinonitrile

Cat. No.: B12098547
M. Wt: 165.11 g/mol
InChI Key: GZXDRWSHCFOIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-nitronicotinonitrile is a heterocyclic compound with the molecular formula C6H3N3O3 It is a derivative of nicotinonitrile, characterized by the presence of hydroxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitronicotinonitrile typically involves the nitration of 4-hydroxy nicotinonitrile. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-nitronicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can lead to the formation of nitro-substituted pyridines.

Scientific Research Applications

4-Hydroxy-5-nitronicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound has potential as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy and as a dye in medical imaging.

    Industry: It is used in the development of new materials with desirable properties, such as catalysts for organic reactions and components in solar cells.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-nitronicotinonitrile involves its interaction with molecular targets and pathways. The compound can chelate metal ions, which is crucial for its role in coordination chemistry. Additionally, its nitro group can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

    6-Hydroxy-5-nitronicotinonitrile: Shares similar structural features but differs in the position of the hydroxy group.

    5-Nitro-6-oxo-1,6-dihydro-pyridine-3-carbonitrile: Another related compound with different functional groups.

Uniqueness: 4-Hydroxy-5-nitronicotinonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H3N3O3

Molecular Weight

165.11 g/mol

IUPAC Name

5-nitro-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3N3O3/c7-1-4-2-8-3-5(6(4)10)9(11)12/h2-3H,(H,8,10)

InChI Key

GZXDRWSHCFOIJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.